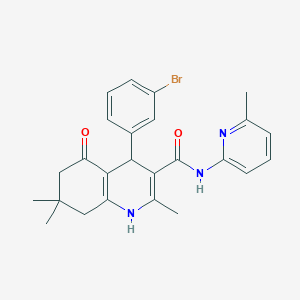![molecular formula C18H33N3O2S B11649293 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one](/img/structure/B11649293.png)
2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a diethylaminoethyl group, and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium . The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.
Reduction: The dihydropyrimidinone core can be reduced to form a fully saturated pyrimidinone.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the dihydropyrimidinone core would yield a fully saturated pyrimidinone .
Scientific Research Applications
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antiviral agent, particularly against HIV-1 and HIV-2.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties.
Biological Research: Its interactions with various biological targets make it useful for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the function of viral enzymes . The exact molecular pathways involved are still under investigation, but it is known to interact with nucleic acids and proteins within the viral replication machinery .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-ethyl}isoindoline-1,3-dione: This compound has a similar core structure but different substituents, leading to different biological activities.
2-{[2-(Diethylamino)ethyl]sulfanyl}-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: This compound has an isopropyl group instead of an octyl group, which affects its physical and chemical properties.
Uniqueness
The uniqueness of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long octyl chain, in particular, may influence its interactions with biological membranes and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C18H33N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H33N3O2S/c1-4-7-8-9-10-11-12-15-16(22)19-18(20-17(15)23)24-14-13-21(5-2)6-3/h4-14H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
ZRVCEPHXDVJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11649216.png)
![ethyl 4-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11649220.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]phenol](/img/structure/B11649223.png)
![2-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11649230.png)
![Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate](/img/structure/B11649233.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649241.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11649247.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11649253.png)
![2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11649257.png)
amine](/img/structure/B11649264.png)
![Ethyl (2Z)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11649270.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11649272.png)
![2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-](/img/structure/B11649284.png)
